{[3-(Benzyloxy)phenyl]methyl}(propyl)amine
Description
{[3-(Benzyloxy)phenyl]methyl}(propyl)amine is a tertiary aliphatic amine with a benzyloxy-substituted aromatic ring and a propyl chain. Its IUPAC name is N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine (hydrochloride salt: CAS 1158553-96-8) . The compound features a benzyloxy group (–OCH₂C₆H₅) at the meta position of the phenyl ring, attached to a methylene (–CH₂–) spacer, which connects to the propylamine moiety.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h3-10,12,18H,2,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URODAILTZRPXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment of the Propylamine Group: The benzyloxyphenyl intermediate is then reacted with propylamine under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Major Products
Oxidation: Benzyloxybenzoic acid.
Reduction: Benzyloxyphenylamine.
Substitution: Nitrobenzyloxyphenyl, halobenzyloxyphenyl derivatives.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the propylamine group can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride (CAS 1158342-79-0): Key Difference: The benzyloxy group is at the para position instead of meta. Impact: Positional isomerism affects electronic distribution and steric interactions.
Methyl(3-phenoxypropyl)amine: Key Difference: Replaces the benzyloxy group with a phenoxy (–OC₆H₅) moiety. Impact: The absence of the benzyl (–CH₂C₆H₅) spacer reduces lipophilicity. Phenoxy derivatives are often less stable under acidic conditions due to the absence of a stabilizing benzyl group .
3-(Benzyloxy)-1-propanamine (CAS 16728-64-6): Key Difference: A simpler primary amine with a propyl chain directly attached to the benzyloxy group.
Physicochemical Properties
| Compound | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
|---|---|---|---|
| {[3-(Benzyloxy)phenyl]methyl}(propyl)amine | Not reported | ~9.5–10.5* | ~3.2–3.8* |
| [4-(Benzyloxy)phenyl]methyl}(propyl)amine | Not reported | Similar to meta | Similar to meta |
| Methyl(3-phenoxypropyl)amine | Not reported | ~10.0–10.8 | ~2.5–3.0 |
| 3-(Benzyloxy)-1-propanamine | Not reported | ~10.2–10.9 | ~1.8–2.3 |
*Predicted based on analogues: Benzyloxy groups slightly lower amine basicity compared to unsubstituted phenylpropylamines (pKa ~10.39 for 3-phenyl-1-propylamine ). LogP estimates derive from benzyloxy’s contribution (+2.0–2.5) .
Biological Activity
The compound {[3-(Benzyloxy)phenyl]methyl}(propyl)amine is a member of the class of amines that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 257.35 g/mol
- IUPAC Name : 3-(benzyloxy)-N-propylbenzene-1-methanamine
This compound features a benzyloxy group attached to a phenyl ring, enhancing its lipophilicity and potentially influencing its biological interactions.
The biological activity of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Inhibition of Receptor Kinases : Preliminary studies suggest that compounds with similar structures exhibit inhibition of epidermal growth factor receptor (EGFR) kinase activity. This inhibition can lead to reduced cell proliferation in cancer cell lines, indicating potential anticancer properties .
- Apoptotic Induction : Compounds structurally related to {[3-(Benzyloxy)phenyl]methyl}(propyl)amine have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of pro-apoptotic proteins .
Anticancer Activity
Recent research has highlighted the anticancer potential of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC values indicating effective inhibition of cell growth.
- A549 (non-small-cell lung cancer) : Showed enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10.3 | EGFR inhibition |
| Cytotoxicity | A549 | 4.6 | Apoptosis induction |
| Proliferation Inhibition | HCT-116 | Not specified | Cell cycle arrest |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the therapeutic potential of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine:
- Study on EGFR Inhibition : A study demonstrated that compounds structurally similar to our target compound inhibited EGFR kinase at low micromolar concentrations, inducing apoptosis in A549 cells through molecular docking studies that confirmed binding at the ATP-binding site .
- Cardiotoxicity Assessment : Research on related compounds indicated minimal cardiotoxic effects, suggesting that {[3-(Benzyloxy)phenyl]methyl}(propyl)amine may have a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
